An In-Depth Technical Guide to 1-Phenylazo-2-anthrol (Sudan I)
An In-Depth Technical Guide to 1-Phenylazo-2-anthrol (Sudan I)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of 1-phenylazo-2-anthrol, more commonly known as 1-phenylazo-2-naphthol or Sudan I. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound.
Chemical Structure and Properties
1-Phenylazo-2-naphthol is a synthetic azo dye characterized by a phenyl group linked to a naphthalene ring system through an azo bridge (-N=N-). The presence of the hydroxyl group on the naphthalene ring and the extended conjugation of the molecule are key to its chemical and physical properties.
Chemical Structure:
Table 1: Physicochemical Properties of 1-Phenylazo-2-naphthol
| Property | Value | References |
| IUPAC Name | 1-(phenyldiazenyl)naphthalen-2-ol | [1] |
| Synonyms | Sudan I, C.I. Solvent Yellow 14, 1-Phenylazo-2-naphthol | [1] |
| CAS Number | 842-07-9 | [1] |
| Molecular Formula | C₁₆H₁₂N₂O | [1] |
| Molar Mass | 248.28 g/mol | [1] |
| Appearance | Orange-red solid, dark reddish-yellow leaflets or orange powder | [1] |
| Melting Point | 131-134 °C | [2] |
| Boiling Point | >100 °C (sublimes) | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene, chloroform, oils, and fats. | [2] |
| UV-Vis λmax | 300-450 nm in ethanol |
Synthesis and Purification
The synthesis of 1-phenylazo-2-naphthol is a classic example of an azo coupling reaction, which involves two main stages: diazotization of an aromatic amine and the subsequent coupling with a coupling agent.
Experimental Protocol: Synthesis
This protocol is a compilation from various cited sources providing a standard laboratory procedure for the synthesis of 1-phenylazo-2-naphthol.[2][3][4][5][6][7]
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol (β-naphthol)
-
Sodium Hydroxide (NaOH)
-
Distilled water
-
Ice
Procedure:
Part A: Diazotization of Aniline
-
In a 250 mL beaker, dissolve 10 mL of aniline in 16 mL of concentrated HCl.
-
Cool the resulting aniline hydrochloride solution to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a solution of 16 g of sodium nitrite in cold water.
-
Slowly add the cold sodium nitrite solution to the aniline hydrochloride solution while maintaining the temperature between 0-5 °C and stirring continuously. This will form the benzenediazonium chloride solution.
Part B: Azo Coupling
-
In a separate 250 mL beaker, prepare a solution of 16 g of 2-naphthol in 180 mL of 10% aqueous NaOH solution.
-
Cool this solution to 10 °C in an ice bath.
-
Slowly add the cold benzenediazonium chloride solution from Part A to the 2-naphthol solution with constant stirring, while maintaining the temperature between 0-5 °C.
-
A red-orange precipitate of 1-phenylazo-2-naphthol will form.
-
Allow the reaction to proceed for 10-30 minutes with continuous stirring.[5]
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude 1-phenylazo-2-naphthol
-
Ethanol or Glacial Acetic Acid
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash it with cold water to remove any unreacted salts and other water-soluble impurities.
-
Transfer the crude solid to a beaker and add a minimal amount of hot ethanol or glacial acetic acid to dissolve the solid completely.[8]
-
If any insoluble impurities are present, perform a hot gravity filtration.
-
Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified 1-phenylazo-2-naphthol crystals. The expected yield is approximately 13.46 g.
Diagram 1: Synthesis Workflow of 1-Phenylazo-2-naphthol
Caption: Workflow for the synthesis and purification of 1-phenylazo-2-naphthol.
Biological Activities and Signaling Pathways
1-Phenylazo-2-naphthol is classified as a Category 3 carcinogen by the International Agency for Research on Cancer (IARC), indicating that it is possibly carcinogenic to humans.[9] Its biological activity is primarily linked to its metabolic activation into reactive species that can damage cellular macromolecules, including DNA.
Metabolic Activation and Genotoxicity
The carcinogenicity of 1-phenylazo-2-naphthol is not due to the compound itself but rather its metabolic products. The primary pathway for its bioactivation involves oxidation by cytochrome P450 (CYP) enzymes and peroxidases.[9]
CYP-Mediated Metabolism:
-
CYP1A1 has been identified as the primary human CYP enzyme responsible for the metabolism of 1-phenylazo-2-naphthol.[9]
-
Oxidation by CYP1A1 can lead to the formation of C-hydroxylated metabolites, which is a detoxification pathway.
-
However, CYP1A1 can also catalyze the formation of a highly reactive benzenediazonium ion . This electrophilic intermediate can covalently bind to DNA, forming DNA adducts .[10]
Peroxidase-Mediated Metabolism:
-
Peroxidases, found in tissues such as the liver and urinary bladder, can also metabolize 1-phenylazo-2-naphthol through a one-electron oxidation mechanism.
-
This process generates free radical species that can also react with DNA to form adducts.[11]
DNA Adduct Formation:
-
The formation of DNA adducts is a critical step in the initiation of carcinogenesis. These adducts can lead to mutations during DNA replication if not repaired.
-
A major DNA adduct formed from the benzenediazonium ion has been identified as 8-(phenylazo)guanine .[10]
-
The peroxidase-mediated pathway can lead to the formation of other adducts, with the primary target being guanosine residues in DNA and RNA.[11]
Diagram 2: Metabolic Activation and Genotoxicity of 1-Phenylazo-2-naphthol
Caption: Metabolic activation pathways of 1-phenylazo-2-naphthol leading to genotoxicity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of 1-phenylazo-2-naphthol, with varying results.
-
Antibacterial Activity: Some studies have reported antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[12][13]
-
Antifungal Activity: One study found no antifungal activity against Sclerotium rolfsii.[14]
The antimicrobial activity appears to be modest and may depend on the specific microbial strain and testing methodology.
Table 2: Antimicrobial Activity of 1-Phenylazo-2-naphthol
| Microorganism | Assay Type | Result | Concentration | Reference |
| Staphylococcus aureus | Cup Plate Method | Zone of Inhibition | Not specified | [5] |
| Escherichia coli | Cup Plate Method | Zone of Inhibition | Not specified | [5] |
| Staphylococcus aureus | Agar Diffusion | 0.4 mm inhibition | Raw sample | [12] |
| Escherichia coli | Agar Diffusion | 0.4 mm inhibition | Raw sample | [12] |
| Aspergillus fumigatus | Agar Diffusion | Resistant | Up to 200 µg/mL | [12] |
| Sclerotium rolfsii | Broth Dilution | No inhibition | Up to 100 mg/mL | [14] |
Experimental Protocols for Biological Assays
The following are generalized protocols for key assays used to evaluate the biological activity of 1-phenylazo-2-naphthol. Researchers should consult the specific literature for detailed parameters used in studies of this compound.
Genotoxicity Assessment: Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[1][15][16][17][18][19]
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
General Protocol:
-
Cell Treatment: Treat a cell line (e.g., HepG2 human hepatoma cells) with various concentrations of 1-phenylazo-2-naphthol (e.g., 25-100 µM) for a specified duration.[15]
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to measure tail length, tail intensity, and tail moment.
Genotoxicity Assessment: In Vitro Micronucleus Test
The micronucleus test is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test compound.[15][20][21][22][23][24]
Principle: Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei.
General Protocol:
-
Cell Treatment: Treat a suitable cell line (e.g., HepG2 or CHO cells) with various concentrations of 1-phenylazo-2-naphthol for a period that allows for at least one cell division.[15]
-
Cytokinesis Block: Add cytochalasin B to the cell cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Using a microscope, score the frequency of micronuclei in a large number of binucleated cells (e.g., 1000-2000 cells) for each treatment group.
Oxidative Stress Assessment: ROS Production Assay
This assay measures the intracellular generation of reactive oxygen species (ROS), which can be an indicator of oxidative stress induced by a test compound.[15][25][26][27]
Principle: A cell-permeable, non-fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA), is taken up by cells. Inside the cell, it is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
General Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) in a multi-well plate and allow them to adhere. Treat the cells with different concentrations of 1-phenylazo-2-naphthol.
-
Probe Loading: Remove the treatment medium and incubate the cells with H₂DCF-DA solution in the dark.
-
Fluorescence Measurement: After incubation, wash the cells to remove the excess probe. Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or visualize the cells using a fluorescence microscope.
Diagram 3: Experimental Workflow for Biological Assays
Caption: General workflow for key biological assays to evaluate 1-phenylazo-2-naphthol.
Conclusion
1-Phenylazo-2-naphthol (Sudan I) is a well-characterized azo dye with significant biological activities. Its synthesis is straightforward, but its use is limited due to its classification as a potential human carcinogen. The genotoxicity of this compound is primarily due to its metabolic activation by CYP1A1 and peroxidases, leading to the formation of reactive intermediates that form DNA adducts. While some antimicrobial activity has been reported, it is not a primary characteristic of this molecule. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the chemical and biological properties of 1-phenylazo-2-naphthol and related azo compounds. Further research into the specific mechanisms of its biological activities and the development of safer analogues remains an area of interest.
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